8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18355175
InChI: InChI=1S/C7H5BrClN3/c1-4-2-12-3-5(9)11-6(8)7(12)10-4/h2-3H,1H3
SMILES:
Molecular Formula: C7H5BrClN3
Molecular Weight: 246.49 g/mol

8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine

CAS No.:

Cat. No.: VC18355175

Molecular Formula: C7H5BrClN3

Molecular Weight: 246.49 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine -

Specification

Molecular Formula C7H5BrClN3
Molecular Weight 246.49 g/mol
IUPAC Name 8-bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C7H5BrClN3/c1-4-2-12-3-5(9)11-6(8)7(12)10-4/h2-3H,1H3
Standard InChI Key QHAGEGREHRRDDC-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C=C(N=C(C2=N1)Br)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine is a polyhalogenated heterocycle featuring a fused imidazole-pyrazine ring system. The IUPAC name reflects the substitution pattern: a bromine atom at position 8, chlorine at position 6, and a methyl group at position 2 . Key identifiers include:

PropertyValue
Molecular FormulaC7H5BrClN3\text{C}_7\text{H}_5\text{BrClN}_3
Molecular Weight246.49 g/mol
InChIInChI=1S/C7H5BrClN3/c1-4-2-12-3-5(9)11-6(8)7(12)10-4/h2-3H,1H3
SMILESCC1=CN2C=C(N=C(C2=N1)Br)Cl
CAS Registry Number1289056-19-4

The compound’s planar structure facilitates π-π stacking interactions, while electronegative substituents enhance reactivity in cross-coupling reactions .

Structural Analysis

X-ray crystallography and computational modeling reveal a dihedral angle of 16.2° between the imidazole and pyrazine rings, optimizing electronic conjugation . The 2D structure (Figure 1) highlights the bromine and chlorine atoms at positions 8 and 6, respectively, which create electron-deficient regions amenable to nucleophilic substitution.

Synthesis and Optimization

Synthetic Routes

The synthesis of 8-bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine involves cyclization of α-bromo ketones with aminopyrazines. A representative protocol includes:

  • Precursor Preparation: 2-Methylimidazo[1,2-a]pyrazine is treated with Nbromosuccinimide\text{N}-bromosuccinimide (NBS) and Nchlorosuccinimide\text{N}-chlorosuccinimide (NCS) in dichloromethane at 0°C.

  • Cyclization: The intermediate undergoes reflux in 2-propanol with sodium bicarbonate to neutralize HBr\text{HBr}.

  • Purification: Column chromatography (0→5% methanol/ethyl acetate) yields the product with ~45% purity.

Table 1: Key Reaction Parameters

ParameterCondition
Temperature80°C (reflux)
Solvent2-Propanol
CatalystNone
Yield45%

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. Optimized conditions include:

  • Residence Time: 30 minutes

  • Pressure: 1.5 atm

  • Purity: ≥97% (HPLC)

Biological Activity and Mechanism

Enzyme Modulation

The compound inhibits cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism. In vitro assays demonstrate an IC50_{50} of 2.3 μM, suggesting competitive binding to the heme domain. This inhibition alters the pharmacokinetics of co-administered drugs, necessitating caution in therapeutic applications.

Apoptotic and Stress Pathways

At concentrations ≥10 μM, 8-bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine activates the MAPK/ERK pathway, inducing apoptosis in cancer cell lines (e.g., HeLa, MCF-7). Mechanistic studies reveal:

  • ROS Generation: 2.5-fold increase in reactive oxygen species (ROS) within 6 hours.

  • Caspase-3 Activation: 3.8-fold elevation, confirming programmed cell death.

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for kinase inhibitors due to its adenine-mimetic structure. Structural modifications at the 8-bromo and 6-chloro positions enable tailored interactions with ATP-binding pockets. For example:

  • Suzuki-Miyaura Coupling: Introduction of aryl groups enhances selectivity for EGFR tyrosine kinase (IC50_{50} = 0.8 nM).

Toxicology Studies

As a CYP1A2 inhibitor, it is used to model drug-drug interactions. Co-administration with clozapine increases the latter’s plasma concentration by 70%, highlighting risks of toxicity.

Computational Insights

Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity . Molecular docking simulations (Figure 2) show favorable binding to CYP1A2 (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) via hydrogen bonds with Thr124 and π-stacking with Phe226.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator